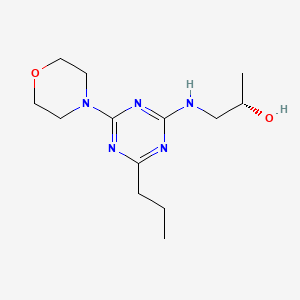
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting DNA replication and transcription.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 2-deoxy-L-mannopyranose, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as crystallization or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction can result in the removal of oxygen or the addition of hydrogen.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction might yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential use in chemotherapy due to its DNA cross-linking properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar to carmustine, used for treating brain tumors and Hodgkin’s lymphoma.
Streptozotocin: A nitrosourea compound used in the treatment of pancreatic cancer.
Uniqueness
1-(2-Chloroethyl)-3-(2-deoxy-L-mannopyranos-2-yl)-1-nitrosourea is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other nitrosoureas.
Eigenschaften
CAS-Nummer |
102492-21-7 |
|---|---|
Molekularformel |
C9H16ClN3O7 |
Molekulargewicht |
313.69 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-[(3S,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-19)9(18)11-5-7(16)6(15)4(3-14)20-8(5)17/h4-8,14-17H,1-3H2,(H,11,18)/t4-,5-,6-,7-,8?/m0/s1 |
InChI-Schlüssel |
MYBLAOJMRYYKMS-CGRSDTJUSA-N |
Isomerische SMILES |
C(CCl)N(C(=O)N[C@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O)N=O |
Kanonische SMILES |
C(CCl)N(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


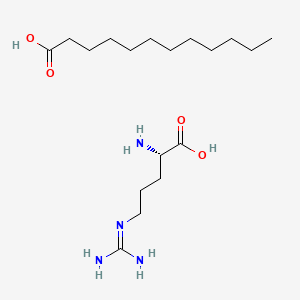
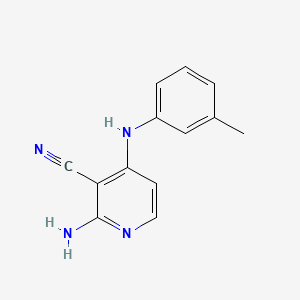

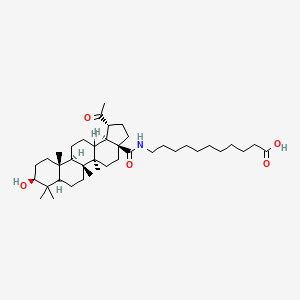

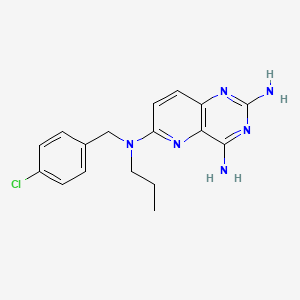
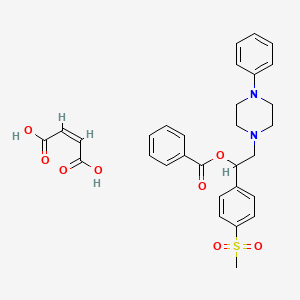
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)

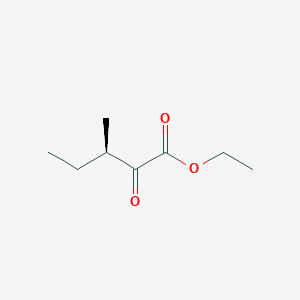

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)

